4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound with a unique structure that includes multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730The reaction conditions typically involve the use of strong bases and nucleophiles, as well as specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzamide group can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide include:
- 2-({4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid
- 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride
Uniqueness
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within the tricyclic core, as well as the presence of the diethylsulfamoyl and methylsulfanyl groups. These structural features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S4/c1-4-24(5-2)31(26,27)13-8-6-12(7-9-13)18(25)23-19-21-14-10-11-15-17(16(14)29-19)30-20(22-15)28-3/h6-11H,4-5H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFNBMHPKLTEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.